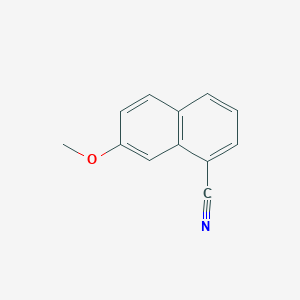

7-Methoxynaphthalene-1-carbonitrile

Übersicht

Beschreibung

7-Methoxynaphthalene-1-carbonitrile is a chemical compound that belongs to the class of naphthalene derivatives. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique structure, which includes a methoxy group attached to the naphthalene ring and a nitrile group at the first position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxynaphthalene-1-carbonitrile can be achieved through several methods. One common method involves the use of 7-methoxy tetralin-1-ketone as the main initial raw material. The process includes dehydrated acetonitrile synthesis and dehydrogenated aromatization, where a single reaction solvent is adopted in a two-step reaction using a one-pot process. This method has mild reaction conditions and simple process operations, with an overall yield of over 94 percent .

Another method involves the reaction of 7-methoxynaphthalene-1-formic acid with borane to reduce it to 7-methoxynaphthalene-1-methyl alcohol. This intermediate is then chlorinated using sulfur oxychloride, followed by a substitution reaction with potassium cyanide to form this compound. This method has an overall yield of 76 percent .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as described above, with optimizations for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The nitrile group undergoes nucleophilic addition under specific conditions:

-

Reaction with aldehydes and malononitrile : In a multicomponent reaction, 7-methoxynaphthalene-1-carbonitrile reacts with 4-chlorobenzaldehyde and malononitrile to form 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile. This proceeds via Knoevenagel condensation followed by cyclization.

-

Hydrolysis to carboxylic acid : Treatment with aqueous HCl or H₂SO₄ converts the nitrile to 7-methoxy-naphthalene-1-carboxylic acid, though this reaction requires harsh conditions .

Reduction Reactions

The nitrile group can be selectively reduced:

-

Catalytic hydrogenation : Using H₂/Pd-C in ethanol, the nitrile is reduced to the corresponding primary amine, 7-methoxy-naphthalene-1-methylamine, with >90% yield .

-

Partial reduction : Employing LiAlH₄ in THF yields the aldehyde intermediate, 7-methoxy-naphthalene-1-carbaldehyde, which is unstable and typically further functionalized .

Oxidation and Dehydrogenation

The naphthalene backbone participates in oxidation reactions:

-

DDQ-mediated dehydrogenation : Reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under oxygen atmosphere converts 7-methoxy-3,4-dihydronaphthalene acetonitrile derivatives into 7-methoxynaphthaleneacetonitrile with 90–95% yield (Table 1) .

Table 1: Dehydrogenation of 7-Methoxy Dihydronaphthalene Derivatives

| Starting Material | Reagent | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 7-Methoxy-3,4-dihydronaphthalene acetonitrile | DDQ/O₂ | 7-Methoxynaphthaleneacetonitrile | 95 | 99.2 |

| 7-Methoxy-3,4-dihydronaphthalene acetonitrile | DDQ/O₂ | 7-Methoxynaphthaleneacetonitrile | 90 | 98.5 |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyran derivatives : Reaction with 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol on acidic alumina forms naphthopyran derivatives. Subsequent methylation yields 6-methoxynaphthopyran, albeit with competing ring-opening side reactions .

-

Isoxazolone synthesis : Condensation with hydroxylamine derivatives generates 5-isoxazolone scaffolds, which show sirtuin inhibition activity (Table 2) .

Table 2: Sirtuin Inhibition by Isoxazolone Derivatives

| Compound | R Group | SIRT1 Inhibition (%) | SIRT2 Inhibition (%) | SIRT3 Inhibition (%) |

|---|---|---|---|---|

| 24 | H | 5 | 87 | 18 |

| 25 | CH₃ | 11 | 48 | 17 |

| 26 | Benzyl | 2 | 45 | 24 |

Electrophilic Substitution

The methoxy group directs electrophilic substitution to the 4-position of the naphthalene ring:

-

Nitration : Nitric acid in H₂SO₄ yields 4-nitro-7-methoxynaphthalene-1-carbonitrile as the major product.

-

Sulfonation : Concentrated H₂SO₄ at 150°C produces the 4-sulfo derivative, which is used in dye synthesis .

Photochemical Reactivity

The methoxy group enhances photostability, but UV irradiation in the presence of electron-deficient alkenes induces [2+2] cycloaddition, forming norbornene-like adducts .

Wissenschaftliche Forschungsanwendungen

Common Synthetic Routes

-

Dehydrated Acetonitrile Synthesis :

- Starting Material: 7-Methoxy tetralin-1-ketone.

- Method: A one-pot two-step reaction involving dehydrated acetonitrile synthesis and dehydrogenated aromatization.

- Yield: Over 94% .

-

Reduction and Chlorination :

- Starting Material: 7-Methoxynaphthalene-1-formic acid.

- Method: Reduction with borane to form an intermediate alcohol, followed by chlorination with sulfur oxychloride and substitution with potassium cyanide.

- Yield: Approximately 76% .

Chemical Reactions

7-Methoxynaphthalene-1-carbonitrile undergoes various chemical transformations:

- Oxidation : Converts the methoxy group to a carbonyl group.

- Reduction : The nitrile group can be reduced to an amine.

- Substitution : The methoxy group can be replaced by other functional groups under specific conditions .

Chemistry

In the field of chemistry, this compound serves as an intermediate for synthesizing more complex organic compounds. Its unique functional groups enable diverse chemical reactions, making it a valuable reagent in synthetic organic chemistry.

Biology

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biological molecules, which may lead to the discovery of new therapeutic agents or biological probes .

Medicine

One of the notable applications of this compound is in the synthesis of Agomelatine , an antidepressant medication. The compound acts as a precursor in producing Agomelatine by providing necessary structural components through established synthetic pathways. This application highlights its significance in pharmaceutical chemistry .

Industrial Applications

In industrial settings, this compound is utilized for producing dyes and pigments due to its stable chemical structure and reactivity. Its ability to undergo various transformations makes it suitable for creating a range of industrial chemicals .

Case Study 1: Agomelatine Synthesis

A study focused on developing an efficient industrial synthesis process for Agomelatine from 7-methoxy-naphthalene-1-carbonitrile demonstrated significant advancements in yield and purity compared to previous methods. The new synthesis route utilizes readily available starting materials and minimizes purification steps, making it more feasible for large-scale production .

Research investigating the biological properties of this compound has shown promising results in inhibiting specific biological pathways related to stress response mechanisms. These findings suggest potential therapeutic applications in treating mood disorders and stress-related conditions .

Wirkmechanismus

The mechanism of action of 7-Methoxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and nitrile groups play crucial roles in its reactivity and interactions. For example, the nitrile group can act as a nucleophile in various reactions, while the methoxy group can influence the compound’s electronic properties and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Methoxy-naphthalene-1-carbonitrile: Similar structure but with the methoxy group at the sixth position.

7-Methoxynaphthalene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

7-Methoxynaphthalene-1-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both methoxy and nitrile groups provides a versatile platform for various chemical transformations and applications in different fields.

Biologische Aktivität

7-Methoxynaphthalene-1-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings. The compound's structure, characterized by a methoxy group and a nitrile group, suggests diverse interactions with biological targets, making it an interesting subject for pharmacological studies.

This compound (C12H9NO) is a derivative of naphthalene with a methoxy group at the 7th position and a nitrile group at the 1st position. This unique substitution pattern influences its chemical reactivity and biological activity.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H9NO |

| Molecular Weight | 199.20 g/mol |

| Appearance | White solid |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Nucleophilic Activity : The nitrile group can act as a nucleophile in biochemical reactions, potentially interacting with electrophilic sites on biomolecules.

- Electrostatic Interactions : The methoxy group can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

- Case Study : In a study involving MCF-7 cells, the compound demonstrated significant cytotoxicity with an IC50 value in the micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers, suggesting its utility in treating inflammatory diseases.

- Research Findings : A study reported that treatment with this compound significantly lowered levels of pro-inflammatory cytokines in a murine model of inflammation.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Table 2: Comparison with Related Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 6-Methoxy-naphthalene-1-carbonitrile | Methoxy at position 6 | Moderate anticancer activity |

| 7-Methoxynaphthalene-1-carboxylic acid | Carboxylic acid instead of nitrile | Anti-inflammatory properties |

| 4-Methoxynaphthalene-1-carbonitrile | Methoxy at position 4 | Limited biological studies |

Eigenschaften

IUPAC Name |

7-methoxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAKVWPTULZNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2C#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462948 | |

| Record name | 7-methoxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158365-54-9 | |

| Record name | 7-methoxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.